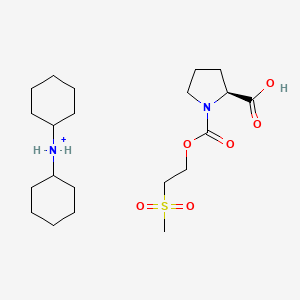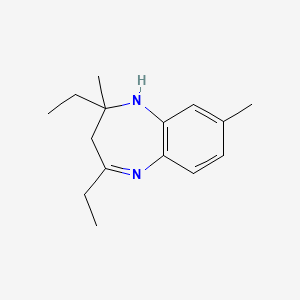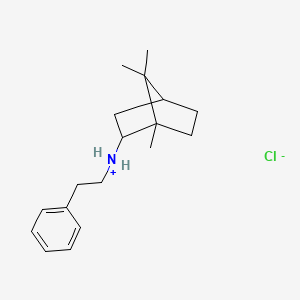
(4Z)-2,3-dimethylocta-2,4-dien-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-2,3-dimethylocta-2,4-dien-4-ol is an organic compound characterized by its unique structure, which includes a double bond and a hydroxyl group. This compound is part of the broader class of dienols, which are known for their diverse chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2,3-dimethylocta-2,4-dien-4-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reduction of a precursor compound, such as a halogenated hydrocarbon, followed by a series of reactions to introduce the double bond and hydroxyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced technologies, such as flow chemistry and automated control systems, can enhance the efficiency and scalability of the production process. Additionally, the implementation of stringent quality control measures ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
(4Z)-2,3-dimethylocta-2,4-dien-4-ol can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield a ketone or aldehyde, while reduction can produce a saturated alcohol.
科学的研究の応用
(4Z)-2,3-dimethylocta-2,4-dien-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings
作用機序
The mechanism of action of (4Z)-2,3-dimethylocta-2,4-dien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to (4Z)-2,3-dimethylocta-2,4-dien-4-ol include other dienols and alkenols, such as:
- (E)-2,3-dimethylocta-2,4-dien-4-ol
- 2,3-dimethylhex-2-en-4-ol
- 2,3-dimethylbut-2-en-4-ol .
Uniqueness
What sets this compound apart from these similar compounds is its specific geometric configuration (Z-configuration) and the position of the double bond and hydroxyl group. These structural features contribute to its unique chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
(4Z)-2,3-dimethylocta-2,4-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-6-7-10(11)9(4)8(2)3/h7,11H,5-6H2,1-4H3/b10-7- |
InChIキー |
JGOWMBSHWZDTDH-YFHOEESVSA-N |
異性体SMILES |
CCC/C=C(/C(=C(C)C)C)\O |
正規SMILES |
CCCC=C(C(=C(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



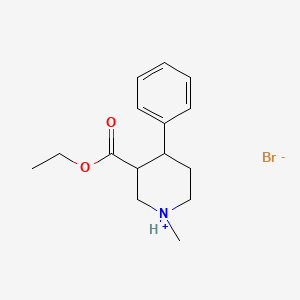


![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
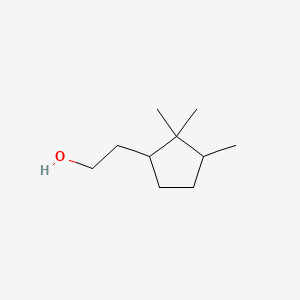
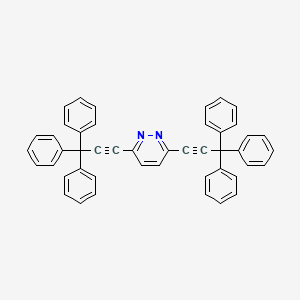
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)



